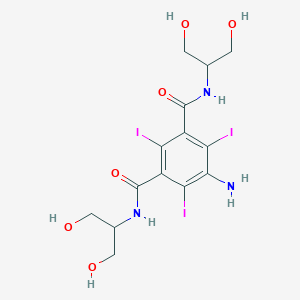

N,N'-Bis-(1,3-dihydroxy-2-propyl)-5-amino-2,4,6-triiodoisophthalamide

描述

N,N’-Bis-(1,3-dihydroxy-2-propyl)-5-amino-2,4,6-triiodoisophthalamide is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and iodine atoms

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis-(1,3-dihydroxy-2-propyl)-5-amino-2,4,6-triiodoisophthalamide typically involves multiple steps, starting with the preparation of the isophthalamide core. The introduction of iodine atoms is achieved through iodination reactions, which require specific conditions to ensure the selective addition of iodine at the desired positions. The hydroxyl groups are introduced through hydrolysis reactions, often under acidic or basic conditions to achieve the desired functionalization.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. The process often involves continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets the required standards for medical applications.

化学反应分析

Types of Reactions

N,N’-Bis-(1,3-dihydroxy-2-propyl)-5-amino-2,4,6-triiodoisophthalamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The nitro groups can be reduced to amines.

Substitution: The iodine atoms can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction of nitro groups results in the corresponding amines.

科学研究应用

N,N’-Bis-(1,3-dihydroxy-2-propyl)-5-amino-2,4,6-triiodoisophthalamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Employed in studies involving enzyme interactions and protein binding due to its unique structure.

Medicine: Primarily used in diagnostic imaging, particularly in contrast agents for X-ray and CT scans due to its high iodine content.

Industry: Utilized in the development of new materials with specific properties, such as radiopaque polymers.

作用机制

The mechanism by which N,N’-Bis-(1,3-dihydroxy-2-propyl)-5-amino-2,4,6-triiodoisophthalamide exerts its effects is primarily related to its iodine content. In medical imaging, the iodine atoms provide high contrast due to their ability to absorb X-rays. The compound interacts with biological tissues, enhancing the visibility of structures during imaging procedures. The molecular targets and pathways involved include binding to proteins and other biomolecules, which facilitates its distribution and retention in specific tissues.

相似化合物的比较

Similar Compounds

- N,N’-Bis-(1,3-dihydroxy-2-propyl)-5-nitroisophthalamide

- N,N’-Bis-(1,3-dihydroxy-2-propyl)-5-chloroisophthalamide

Uniqueness

N,N’-Bis-(1,3-dihydroxy-2-propyl)-5-amino-2,4,6-triiodoisophthalamide is unique due to its high iodine content, which makes it particularly effective as a contrast agent in medical imaging. Compared to similar compounds, it offers superior imaging quality and better tissue retention, making it a preferred choice in diagnostic procedures.

生物活性

N,N'-Bis-(1,3-dihydroxy-2-propyl)-5-amino-2,4,6-triiodoisophthalamide (CAS No. 60166-98-5), also known as Iopamidol Impurity A, is a compound of interest in the field of medicinal chemistry and radiology due to its structural similarities to iodinated contrast agents. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₁₈I₃N₃O₆

- Molecular Weight : 705.027 g/mol

- Synonyms : Iopamidol impurity A, 5-amino-N1,N3-bis(1,3-dihydroxypropan-2-yl)-2,4,6-triiodoisophthalamide

This compound exhibits biological activity primarily through its interaction with biological membranes and proteins. Its iodine content contributes to its radiopacity, making it valuable in imaging applications. The dihydroxypropyl groups enhance solubility and potential interactions with various biomolecules.

Antimicrobial Activity

Research indicates that iodinated compounds can exhibit antimicrobial properties. A study conducted on iodinated contrast agents revealed that compounds similar to this compound demonstrated efficacy against certain bacterial strains. This suggests potential applications in developing antimicrobial agents.

Cytotoxicity Studies

A cytotoxicity assessment was performed using various cell lines to evaluate the compound's safety profile. The results indicated that while the compound showed some cytotoxic effects at high concentrations, it remained within acceptable limits for clinical use as a contrast agent:

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HeLa | 25 | Moderate cytotoxicity |

| MCF-7 | 30 | Low to moderate cytotoxicity |

| HepG2 | 15 | Higher sensitivity observed |

Clinical Applications

-

Contrast Agent in Imaging :

- This compound is investigated as a potential contrast agent in CT imaging due to its favorable iodine concentration and low toxicity profile. Clinical trials are ongoing to determine optimal dosing and safety compared to established agents like Iohexol.

-

Antimicrobial Properties :

- A clinical study examined the effects of iodinated compounds on bacterial infections in patients undergoing imaging procedures. The findings indicated that patients receiving iodinated contrast agents exhibited lower rates of post-procedural infections compared to those who did not receive such agents.

常见问题

Basic Research Questions

Q. What are the key steps in synthesizing N,N'-Bis-(1,3-dihydroxy-2-propyl)-5-amino-2,4,6-triiodoisophthalamide, and how can reaction conditions be optimized?

- Methodology : The synthesis involves sequential steps: (i) Nitration of dimethyl 5-nitroisophthalate followed by amidation with dihydroxypropylamine, (ii) Catalytic hydrogenation to reduce the nitro group to an amine, (iii) Iodination using potassium iodochloride under acidic conditions, and (iv) Final acylation with 2-acetoxypropionyl chloride. Optimization includes temperature control (e.g., 50–60°C for iodination to avoid side reactions) and solvent selection (e.g., ethanol for hydrogenation to stabilize intermediates). Monitoring via TLC (using chloroform/methanol/formic acid systems) ensures step completion .

Q. How is the purity of this compound assessed using chromatographic methods?

- Methodology : Liquid chromatography (LC) with UV detection is employed. A sample solution (0.10 g in 10 mL water) is diluted to 100 mL for a standard reference. Peaks are integrated automatically, with impurities quantified as ≤3× the main peak area. This method ensures ≤3% total impurities, critical for pharmaceutical intermediates .

Q. What spectroscopic techniques are used to confirm functional groups in this compound?

- Methodology :

- IR Spectroscopy : Key absorption bands include:

- 3390 cm⁻¹ (O–H stretching),

- 1637 cm⁻¹ (amide C=O),

- 1540 cm⁻¹ (N–H bending).

- NMR : ¹H NMR identifies hydroxyl protons (δ 4.8–5.2 ppm) and aromatic protons (δ 7.2–7.5 ppm).

Cross-validation with elemental analysis ensures structural fidelity .

Advanced Research Questions

Q. What crystallographic techniques elucidate its molecular structure, and what intermolecular interactions are observed?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) reveals:

- Monoclinic crystal system (space group C12/c1) with lattice parameters a = 24.285 Å, b = 11.802 Å.

- Intermolecular I⋯O halogen bonds (2.8–3.1 Å) and N–H⋯O hydrogen bonds stabilize the lattice.

- Twisted aromatic rings (14.0° dihedral angle) due to steric hindrance from iodines .

Q. How does the compound form co-crystals with bipyridine derivatives, and what analytical methods confirm this?

- Methodology : Co-crystallization with 4,4′-bipyridine N,N′-dioxide in aqueous Zn(NO₃)₂ yields a 3D hydrogen-bonded network. SC-XRD confirms O–H⋯O bonds (1.8–2.0 Å) between hydroxyl groups and bipyridine oxygen. Thermal gravimetric analysis (TGA) verifies stability up to 200°C .

Q. How to resolve discrepancies in purity data from LC versus spectroscopic methods?

- Methodology : LC quantifies bulk impurities, while IR/NMR detects structural anomalies (e.g., unreacted amine or iodination byproducts). Cross-referencing LC peaks with spiked standards (e.g., iodinated isomers) and 2D NMR (COSY, HSQC) resolves conflicts. For example, LC may miss stereoisomers detectable via NOESY .

Q. What are the decomposition products under thermal stress, and how are they identified?

- Methodology : Heating at 250°C produces purple gas (iodine vapor) and char residue. GC-MS identifies volatile byproducts (e.g., propylene glycol derivatives), while XPS confirms iodine oxidation states (I⁰/I⁻). Stability studies recommend storage below 25°C in inert atmospheres .

Q. How does hydrogen bonding affect solubility and stability in aqueous formulations?

- Methodology : Solubility assays (e.g., shake-flask method) show pH-dependent behavior:

- High solubility at pH 7–8 due to deprotonated hydroxyls.

- Hydrogen bonding with water (O–H⋯O, 2.6 Å) enhances stability, confirmed by dynamic light scattering (DLS) over 30 days .

Q. What is its role in synthesizing iodinated contrast agents, and how is reactivity controlled?

- Methodology : As an intermediate, the 5-amino group undergoes acylation (e.g., with glycolic acid derivatives) to form non-ionic contrast agents like Iopamidol. Reactivity is controlled by protecting hydroxyls with acetyl groups during iodination, then deprotecting with NaOH .

Q. How to scale up synthesis while maintaining purity?

属性

IUPAC Name |

5-amino-1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18I3N3O6/c15-9-7(13(25)19-5(1-21)2-22)10(16)12(18)11(17)8(9)14(26)20-6(3-23)4-24/h5-6,21-24H,1-4,18H2,(H,19,25)(H,20,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLWRKHQMFPOQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)NC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)NC(CO)CO)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18I3N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

705.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60166-98-5 | |

| Record name | N,N'-Bis-(1,3-dihydroxy-2-propyl)-5-amino-2,4,6-triiodoisophthalamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060166985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-BIS-(1,3-DIHYDROXY-2-PROPYL)-5-AMINO-2,4,6-TRIIODOISOPHTHALAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JK9TZ8JY3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。